molecular formula C17H22N6S2 B11592505 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

Cat. No.: B11592505
M. Wt: 374.5 g/mol
InChI Key: LIEBGXGLDXLZCH-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a piperidine moiety, and a carbodithioate group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the piperidine moiety and the carbodithioate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted triazine derivatives.

Scientific Research Applications

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
  • {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

Uniqueness

Compared to similar compounds, {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate may exhibit unique properties due to the presence of the methyl group on the phenyl ring. This modification can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C17H22N6S2

Molecular Weight

374.5 g/mol

IUPAC Name

[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate

InChI

InChI=1S/C17H22N6S2/c1-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-25-17(24)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H3,18,19,20,21,22)

InChI Key

LIEBGXGLDXLZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3

Origin of Product

United States

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